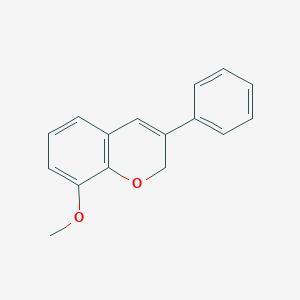![molecular formula C28H28N2O3 B14400548 Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate CAS No. 89838-84-6](/img/structure/B14400548.png)
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is a synthetic organic compound that features an imidazole ring substituted with triphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate typically involves the following steps:
Formation of 1,4,5-triphenyl-1H-imidazole: This can be achieved by reacting benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenylimidazole: A closely related compound with similar structural features but lacking the ester group.
1,3-Diazole Derivatives: Compounds like clemizole and etonitazene, which also contain imidazole rings and exhibit various biological activities.
Uniqueness
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is unique due to the combination of the imidazole ring with triphenyl substitution and an ester functional group
Propriétés
Numéro CAS |
89838-84-6 |
|---|---|
Formule moléculaire |
C28H28N2O3 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
ethyl 5-(1,4,5-triphenylimidazol-2-yl)oxypentanoate |
InChI |
InChI=1S/C28H28N2O3/c1-2-32-25(31)20-12-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,2,12-13,20-21H2,1H3 |
Clé InChI |
AIEAQDBEOIZCCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCOC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



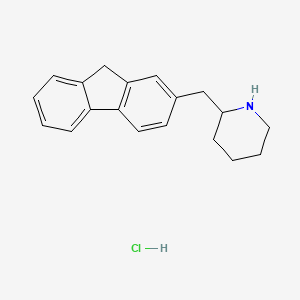
methanone](/img/structure/B14400474.png)
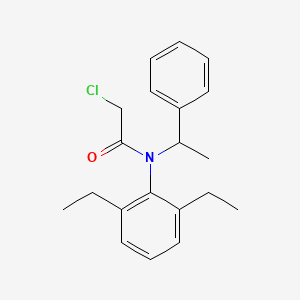
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
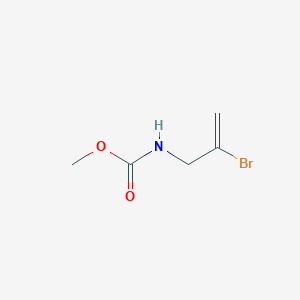
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
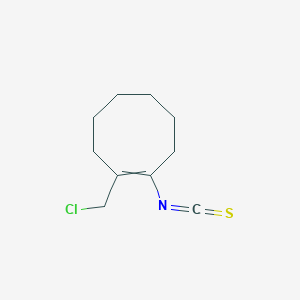
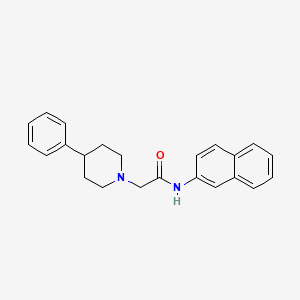

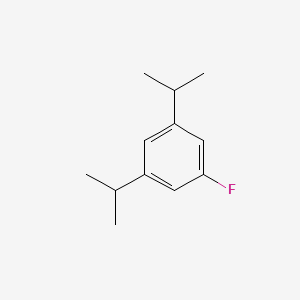
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
